molecular formula C14H11ClN6OS B270164 N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

Cat. No. B270164
M. Wt: 346.8 g/mol
InChI Key: WLBDNDIDOYLXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide, also known as CP-31398, is a small molecule compound that has shown potential in various scientific research applications. It was first synthesized in 2002 and has since been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide acts as a p53 stabilizer by binding to the DNA-binding domain of the p53 protein. This prevents the interaction between p53 and MDM2, which leads to the degradation of p53. As a result, this compound stabilizes p53 and enhances its transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells. In neurodegenerative diseases, this compound has been shown to protect neurons by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, protecting neurons from oxidative stress and protein aggregation, and improving muscle function in Duchenne muscular dystrophy. Additionally, it has been shown to enhance p53-dependent transcriptional activity and increase the expression of p53 target genes.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide in lab experiments is its specificity towards the p53-MDM2 interaction, which makes it a potential therapeutic agent for cancer. Additionally, it has shown promising results in neurodegenerative diseases and genetic disorders. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide research, including optimizing its pharmacokinetic properties, developing more potent derivatives, and studying its efficacy in combination with other cancer therapies. Additionally, this compound could be studied further for its potential in treating other neurodegenerative diseases and genetic disorders.

Synthesis Methods

N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is synthesized through a multi-step process involving the reaction of 2-mercapto-1-phenyl-1H-tetrazole with 5-chloro-2-bromopyridine, followed by the reaction of the resulting intermediate with N-(2-chloroacetyl)acetamide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been studied in various scientific research applications, including cancer research, neurodegenerative diseases, and genetic disorders. It has been shown to have potential as a cancer therapeutic agent by inhibiting the p53-MDM2 interaction, which is a critical pathway in cancer development. This compound has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has shown potential in treating genetic disorders such as Duchenne muscular dystrophy.

properties

Molecular Formula

C14H11ClN6OS

Molecular Weight

346.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C14H11ClN6OS/c15-10-6-7-12(16-8-10)17-13(22)9-23-14-18-19-20-21(14)11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17,22)

InChI Key

WLBDNDIDOYLXSE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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